5,6-dichloro-3-methyl-3,4-dihydropyrimidin-4-one
CAS No.: 55609-71-7
Cat. No.: VC11560141
Molecular Formula: C5H4Cl2N2O
Molecular Weight: 179.00 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 55609-71-7 |
---|---|
Molecular Formula | C5H4Cl2N2O |
Molecular Weight | 179.00 g/mol |
IUPAC Name | 5,6-dichloro-3-methylpyrimidin-4-one |
Standard InChI | InChI=1S/C5H4Cl2N2O/c1-9-2-8-4(7)3(6)5(9)10/h2H,1H3 |
Standard InChI Key | INDKYNVCSLAGAG-UHFFFAOYSA-N |
Canonical SMILES | CN1C=NC(=C(C1=O)Cl)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Profile
5,6-Dichloro-3-methyl-3,4-dihydropyrimidin-4-one is a bicyclic heteroaromatic compound featuring a pyrimidinone core substituted with chlorine atoms at positions 5 and 6, a methyl group at position 3, and a ketone moiety at position 4 . Its IUPAC name, 5,6-dichloro-3-methylpyrimidin-4(3H)-one, reflects this substitution pattern. The compound’s planar structure and electron-withdrawing chlorine substituents likely influence its reactivity, solubility, and intermolecular interactions.
Table 1: Key Chemical Identifiers
Property | Value |
---|---|
CAS Registry Number | 55609-71-7 |
Molecular Formula | C₅H₄Cl₂N₂O |
Molecular Weight | 179 g/mol |
Synonyms | 5,6-Dichloro-3-methylpyrimidin-4(3H)-one; 5,6-dichloro-3-methyl-3,4-dihydropyrimidin-4-one |
Synthesis and Manufacturing Considerations
Chlorination Strategies for Dihydropyrimidinones
Although no direct synthesis protocol for 5,6-dichloro-3-methyl-3,4-dihydropyrimidin-4-one is documented in the provided sources, analogous methods for chlorinating pyrimidinones offer plausible routes. For instance, the chlorination of 4,6-dihydroxy-pyrimidine using triphosgene (a safer phosgene alternative) in the presence of bases like triethylamine or pyridine has been demonstrated to yield 4,6-dichloropyrimidine with >90% efficiency . This method, conducted in solvents such as ethylene dichloride or hexane at 0–70°C, highlights the feasibility of introducing chlorine atoms into dihydropyrimidinone systems under controlled conditions .
For 5,6-dichloro derivatives, a hypothetical pathway could involve:
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Starting with a 5,6-dihydroxy-pyrimidine precursor.
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Subjecting it to chlorination using triphosgene or trichloromethylchloroformate in the presence of a tertiary amine base.
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Optimizing reaction parameters (temperature, solvent, stoichiometry) to achieve selective chlorination at the 5 and 6 positions.
Notably, the methyl group at position 3 may necessitate protective group strategies to prevent undesired side reactions during synthesis.
GHS Code | Signal Word | Hazard Statements | Precautionary Measures |
---|---|---|---|
GHS07 | Warning | H302, H315, H319, H335 | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330 |
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